molecular formula C24H33N5O2 B2365653 8-(4-Benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione CAS No. 674332-46-8

8-(4-Benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione

Cat. No. B2365653
CAS RN: 674332-46-8
M. Wt: 423.561
InChI Key: CMIYPFGKHUCSMQ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis; which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .


Molecular Structure Analysis

The crystal structures and Hirshfeld surface analyses of three Schiff bases, namely (E)-N′-[4-(piperidin-1-yl)benzyl­idene]benzene­sulfono­hydrazide, C18H21N3O2S, (I), and its 4-methyl- and 4-chloro-derivatives, namely, (E)-4-methyl-N′-[4-(piperidin-1-yl)benzyl­idene]benz­ene­sulfono­hydrazide, C19H23N3O2S, (II), and (E)-4-chloro-N′-[4-(piperidin-1-yl)benzyl­idene]benzene­sulfono­hydrazide, C18H20ClN3O2S, (III), derived from aryl­sulfono­hydrazides and 4-(piperidin-4-yl)benzaldehyde have been analysed to investigate the effect of substituents on the structural parameters .


Chemical Reactions Analysis

Piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral, etc. activities . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Research has indicated that derivatives of purine-2,6-dione exhibit significant analgesic and anti-inflammatory properties. For instance, a study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties demonstrated notable analgesic activity in in vivo models. Some compounds showed stronger analgesic effects than the reference drug, acetylic acid, and inhibited phosphodiesterase activity, suggesting potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Anticancer Applications

Compounds related to the structure of interest have been evaluated for their potential as anticancer agents. For example, 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have shown strong inhibition of human placental aromatase, suggesting effectiveness against hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Synthesis of Purine Analogs

Research on the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors of purine analogs has unveiled methods for creating compounds with potential applications in medicinal chemistry. These processes involve reactions that could be relevant for synthesizing derivatives of the compound for various research applications (Alves et al., 1994).

Method for Uric Acid Derivatives Synthesis

A general procedure for obtaining tetra-substituted uric acid by stepwise N-alkylation, leading to compounds with potential pharmacological applications, highlights the versatility of purine derivatives in drug development (Maruyama et al., 2000).

Catalytic Applications in Organic Synthesis

A study on the use of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives synthesized in the presence of caffeine as a catalyst demonstrates the potential of purine derivatives in facilitating organic reactions. This research suggests that similar compounds might be used as catalysts or reagents in organic synthesis, enhancing reaction efficiencies (Abadi et al., 2016).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the field of piperidine derivatives is a promising area for future research.

properties

IUPAC Name

8-(4-benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2/c1-3-4-5-9-14-29-20-21(27(2)24(31)26-22(20)30)25-23(29)28-15-12-19(13-16-28)17-18-10-7-6-8-11-18/h6-8,10-11,19H,3-5,9,12-17H2,1-2H3,(H,26,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIYPFGKHUCSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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